molecular formula C17H18N6O3S B10999738 methyl 5-methyl-2-[({4-[2-(propan-2-yl)-2H-tetrazol-5-yl]phenyl}carbonyl)amino]-1,3-thiazole-4-carboxylate

methyl 5-methyl-2-[({4-[2-(propan-2-yl)-2H-tetrazol-5-yl]phenyl}carbonyl)amino]-1,3-thiazole-4-carboxylate

Cat. No.: B10999738
M. Wt: 386.4 g/mol
InChI Key: WQFBZKYAMZKSCB-UHFFFAOYSA-N
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Description

Methyl 5-methyl-2-[({4-[2-(propan-2-yl)-2H-tetrazol-5-yl]phenyl}carbonyl)amino]-1,3-thiazole-4-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a thiazole ring, a tetrazole ring, and various functional groups that contribute to its unique chemical properties. It is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-methyl-2-[({4-[2-(propan-2-yl)-2H-tetrazol-5-yl]phenyl}carbonyl)amino]-1,3-thiazole-4-carboxylate typically involves multi-step reactions starting from readily available precursors

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thiourea under basic conditions.

    Introduction of the Tetrazole Moiety: The tetrazole ring can be introduced via the cycloaddition of azides with nitriles, often catalyzed by Lewis acids such as zinc chloride.

    Coupling Reactions: The final coupling of the thiazole and tetrazole fragments with the phenyl and carbonyl groups is achieved through amide bond formation using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Oxidation Reactions

The thiazole and tetrazole rings are susceptible to oxidation under controlled conditions:

  • Thiazole Ring Oxidation : Treatment with potassium permanganate (KMnO4KMnO_4) in acidic medium oxidizes the thiazole sulfur to sulfoxide or sulfone derivatives.

  • Ester Group Oxidation : The methyl ester undergoes oxidation with hydrogen peroxide (H2O2H_2O_2) to yield a carboxylic acid.

Reaction Type Reagent Conditions Product
Thiazole oxidationKMnO4KMnO_4H2SO4H_2SO_4, 60°CSulfoxide/sulfone derivatives
Ester oxidationH2O2H_2O_2Neutral pH, 25°C5-Methyl-2-[...]thiazole-4-carboxylic acid

Reduction Reactions

The carbonyl and tetrazole groups participate in reduction processes:

  • Amide Reduction : Lithium aluminum hydride (LiAlH4LiAlH_4) in anhydrous ether reduces the amide bond to an amine.

  • Tetrazole Reduction : Catalytic hydrogenation (H2/PdCH_2/Pd-C) converts the tetrazole ring to an amine-containing structure.

Reaction Type Reagent Conditions Product
Amide reductionLiAlH4LiAlH_4Anhydrous ether, refluxSecondary amine derivative
Tetrazole reductionH2/PdCH_2/Pd-CEthanol, 50°CAmine-substituted biphenyl compound

Substitution Reactions

Nucleophilic substitution occurs at electron-deficient positions:

  • Thiazole C-2 Substitution : Sodium hydride (NaHNaH) in dimethylformamide (DMF) facilitates nucleophilic displacement at the thiazole C-2 position.

  • Tetrazole N-Substitution : Alkylation with methyl iodide (CH3ICH_3I) targets the tetrazole nitrogen.

Reaction Type Reagent Conditions Product
Thiazole substitutionNaHNaH, R-XDMF, 80°CC-2 alkylated thiazole
Tetrazole alkylationCH3ICH_3IK2CO3K_2CO_3, acetoneN-Methyltetrazole derivative

Coupling Reactions

The amide linkage and ester group enable cross-coupling:

  • Amide Bond Formation : Carbodiimide-mediated coupling (e.g., EDC/HOBt) links the tetrazole-phenyl moiety to amino-thiazole intermediates .

  • Ester Aminolysis : Reaction with primary amines (RNH2RNH_2) converts the ester to an amide.

Reaction Type Reagent Conditions Product
Amide couplingEDC, HOBtDMF, 25°CPeptide-like conjugates
Ester aminolysisRNH2RNH_2Methanol, refluxThiazole-4-carboxamide derivatives

Thermal and Photochemical Reactions

  • Thermal Rearrangement : Heating above 150°C induces ring-opening of the tetrazole to form nitrile imines, which can dimerize or trap dipolarophiles.

  • Photochemical Cyclization : UV irradiation in benzene yields fused bicyclic structures via intramolecular cycloaddition .

Stability Under Acidic/Basic Conditions

  • Acidic Hydrolysis : Concentrated HCl cleaves the ester to the carboxylic acid but leaves the tetrazole intact.

  • Basic Conditions : NaOH in aqueous ethanol saponifies the ester but may degrade the tetrazole ring.

Key Research Findings

  • The compound’s tetrazole group enhances electrophilic substitution rates at the thiazole C-5 position due to electronic effects .

  • Oxidative stability studies show decomposition above 200°C, with TGATGA data indicating a 5% weight loss at 215°C.

  • DFT calculations reveal that the tetrazole moiety increases the electron-withdrawing character of the phenyl ring, activating the thiazole for nucleophilic attack .

Scientific Research Applications

Medicinal Chemistry

The compound exhibits promising pharmacological activities, particularly in the realm of anticancer research. Thiazole derivatives are known for their diverse biological properties, including anticancer, anti-inflammatory, and antimicrobial activities.

Anticancer Activity

Recent studies have highlighted the effectiveness of thiazole derivatives in targeting various cancer cell lines. For instance:

  • Study on Thiazole Derivatives : A series of N-acylated thiazoles were synthesized and tested against human cancer cell lines such as A549 (lung adenocarcinoma) and NIH/3T3 (mouse embryoblast). The results indicated that certain derivatives demonstrated selective cytotoxicity with IC50 values significantly lower than standard chemotherapeutics like cisplatin .
CompoundCell LineIC50 (µM)Activity
19A54923.30 ± 0.35High Selectivity
StandardCisplatin-Reference

Anti-inflammatory Effects

Thiazoles have also been investigated for their anti-inflammatory properties. Research has shown that thiazole derivatives can inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases .

Biochemical Applications

The compound's structure includes a tetrazole moiety, which is known for enhancing biological activity through various mechanisms.

Enzyme Inhibition Studies

Several studies have focused on the inhibitory effects of thiazole derivatives on specific enzymes:

  • Carbonic Anhydrase Inhibition : Trisubstituted thiazole derivatives were evaluated for their inhibitory effects on carbonic anhydrase III. The presence of specific functional groups was crucial for enhancing inhibitory activity .
CompoundInhibition ActivityRemarks
36Potent InhibitorEssential amino group at position 2

Synthesis and Evaluation of Thiazole Derivatives

A comprehensive study synthesized multiple thiazole derivatives and evaluated their anticancer properties using the MTT assay across various cancer cell lines. The findings underscored the importance of structural modifications in enhancing biological activity .

Discovery of New HSET Inhibitors

Research efforts led to the discovery of new inhibitors targeting HSET (Heterogeneous Nuclear Ribonucleoprotein E1), a protein implicated in cancer progression. The synthesized compounds showed significant inhibition against HSET with promising selectivity profiles .

Mechanism of Action

The mechanism of action of methyl 5-methyl-2-[({4-[2-(propan-2-yl)-2H-tetrazol-5-yl]phenyl}carbonyl)amino]-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s effects are mediated through pathways such as inhibition of enzyme activity, blocking of receptor binding, or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and heterocyclic rings, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Biological Activity

Methyl 5-methyl-2-[({4-[2-(propan-2-yl)-2H-tetrazol-5-yl]phenyl}carbonyl)amino]-1,3-thiazole-4-carboxylate is a complex organic compound with potential biological activity. Its structure contains a thiazole ring, a tetrazole moiety, and various functional groups that may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory effects based on recent studies.

Chemical Structure and Properties

The molecular formula of the compound is C22H23N6O4SC_{22}H_{23}N_6O_4S, and it has a molecular weight of approximately 445.52 g/mol. The presence of multiple functional groups such as thiazole and tetrazole enhances its interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, a study demonstrated that derivatives of thiazole exhibited significant cytotoxicity against various cancer cell lines. The presence of methyl groups on the phenyl ring was found to enhance activity by increasing electron density, which may improve binding to target proteins involved in cancer cell proliferation .

Table 1: Cytotoxicity Data Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
1A549 (Lung)1.61
2NIH/3T3 (Mouse)1.98
3A431 (Skin)<10

The IC50 values indicate the concentration required to inhibit cell growth by 50%. Compounds with lower IC50 values demonstrate higher potency.

Antimicrobial Activity

The compound has also shown promise in antimicrobial assays. It was tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined, revealing that certain derivatives exhibited comparable or superior activity to conventional antibiotics like ciprofloxacin .

Table 2: Antimicrobial Activity Data

Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus15
Escherichia coli25
Pseudomonas aeruginosa30

Anti-inflammatory Activity

In addition to its anticancer and antimicrobial properties, the compound has been evaluated for anti-inflammatory effects. In vitro studies indicated that it could inhibit pro-inflammatory cytokines, suggesting a potential role in treating inflammatory diseases .

Case Studies

A notable case study involved the synthesis of thiazole derivatives similar to this compound. These derivatives were tested for their ability to inhibit specific kinases related to cancer progression. The results showed that modifications in the molecular structure significantly affected their biological activity, highlighting the importance of structure-activity relationships (SAR) in drug design .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for constructing the tetrazole-thiazole hybrid core in this compound?

  • Methodology : The tetrazole ring can be synthesized via [2+3] cycloaddition between nitriles and sodium azide under acidic conditions, while the thiazole moiety is typically formed via Hantzsch thiazole synthesis (thioamide + α-halo carbonyl) . For coupling the tetrazole-phenyl group to the thiazole, carbodiimide-based coupling agents (e.g., EDC/HOBt or DCC) are recommended, as demonstrated in similar thiazole-amide syntheses .
  • Key Considerations : Optimize reaction temperature (60–80°C for tetrazole cyclization) and solvent polarity (DMF or DCM for amide bond formation) to minimize side products .

Q. Which spectroscopic techniques are critical for validating the compound’s structure?

  • Analytical Workflow :

  • IR Spectroscopy : Confirm NH stretches (3200–3300 cm⁻¹ for amide), C=O (1680–1720 cm⁻¹ for ester/amide), and tetrazole ring vibrations (1450–1550 cm⁻¹) .
  • NMR : Use 1H^1H- and 13C^{13}C-NMR to resolve:
  • Thiazole C-2 proton (δ 7.8–8.2 ppm, singlet).
  • Tetrazole C-5 proton (δ 8.5–9.0 ppm, split due to isopropyl group coupling) .
  • Elemental Analysis : Match calculated vs. experimental C/H/N/S percentages (±0.3% tolerance) .

Q. How can solubility challenges in biological assays be addressed?

  • Approach : Use co-solvents like DMSO (≤5% v/v) or PEG-400 for aqueous buffers. For crystallography, recrystallize from ethanol/water (7:3) to obtain single crystals .

Advanced Research Questions

Q. What mechanistic insights explain discrepancies in biological activity across similar thiazole-tetrazole derivatives?

  • Hypothesis Testing :

  • Steric Effects : The isopropyl group on the tetrazole may hinder target binding. Compare activity of propan-2-yl vs. smaller substituents (e.g., methyl) .
  • Electronic Effects : Electron-withdrawing groups on the phenyl ring (e.g., nitro) enhance electrophilicity of the amide carbonyl, altering binding affinity .
    • Validation : Perform molecular docking (e.g., AutoDock Vina) to assess binding poses with target proteins, referencing crystallographic data from analogs .

Q. How can reaction yields be improved during the amide coupling step?

  • Optimization Strategies :

  • Catalyst Screening : Use DMAP (4-dimethylaminopyridine) to accelerate carbodiimide-mediated couplings .
  • Solvent Effects : Switch from DCM to DMF if solubility issues arise.
  • Stoichiometry : Use 1.2 eq. of acyl chloride relative to the amine to ensure complete reaction .
    • Troubleshooting : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:1); a persistent amine spot suggests incomplete coupling .

Q. What computational methods predict the compound’s metabolic stability?

  • Tools :

  • ADMET Prediction : Use SwissADME to estimate CYP450 metabolism sites (focus on tetrazole and ester groups) .
  • DFT Calculations : Calculate HOMO-LUMO gaps to identify electrophilic centers prone to oxidative metabolism (e.g., thiazole sulfur) .
    • Experimental Correlation : Compare in vitro microsomal stability assays (human liver microsomes) with computational data .

Q. Data Contradiction Analysis

Q. How should conflicting bioactivity data between in vitro and in vivo studies be resolved?

  • Root Cause Analysis :

  • Pharmacokinetics : Poor oral bioavailability (e.g., due to ester hydrolysis) may explain in vivo inefficacy. Test plasma stability of the ester group .
  • Metabolite Interference : Identify major metabolites via LC-MS; a hydroxylated tetrazole metabolite could exhibit off-target effects .
    • Mitigation : Synthesize a methyl-ether analog of the ester to enhance metabolic stability and retest .

Q. Methodological Tables

Table 1. Key Synthetic Parameters for Thiazole-Tetrazole Hybrids

StepReagents/ConditionsYield RangeReferences
Tetrazole formationNaN₃, NH₄Cl, DMF, 80°C, 12h60–75%
Thiazole cyclizationThioamide, ethyl bromopyruvate, EtOH50–68%
Amide couplingEDC, HOBt, DCM, rt, 24h70–85%

Table 2. Spectral Benchmarks for Structural Validation

Functional GroupIR (cm⁻¹)1H^1H-NMR (δ, ppm)
Tetrazole C-H1450–15508.5–9.0 (s, 1H)
Thiazole C-2N/A7.8–8.2 (s, 1H)
Ester C=O1720–1740N/A

Properties

Molecular Formula

C17H18N6O3S

Molecular Weight

386.4 g/mol

IUPAC Name

methyl 5-methyl-2-[[4-(2-propan-2-yltetrazol-5-yl)benzoyl]amino]-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C17H18N6O3S/c1-9(2)23-21-14(20-22-23)11-5-7-12(8-6-11)15(24)19-17-18-13(10(3)27-17)16(25)26-4/h5-9H,1-4H3,(H,18,19,24)

InChI Key

WQFBZKYAMZKSCB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(S1)NC(=O)C2=CC=C(C=C2)C3=NN(N=N3)C(C)C)C(=O)OC

Origin of Product

United States

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